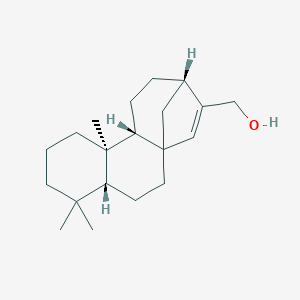![molecular formula C19H14N4OS B228032 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory.
生化和生理效应
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory.
实验室实验的优点和局限性
One of the advantages of using 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential in various scientific research applications. However, one of the limitations is that its mechanism of action is not fully understood, which limits its potential for further development.
未来方向
There are several future directions for the research on 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the future directions is to further study its mechanism of action, which will lead to a better understanding of its potential in various scientific research applications. Another future direction is to study its potential in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research can be done to optimize its synthesis method and improve its yields.
Conclusion:
In conclusion, 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential in various scientific research applications. Its synthesis method has been achieved using various methods, and its mechanism of action and physiological effects have been studied extensively. However, further research is needed to fully understand its potential in various scientific research applications and optimize its synthesis method.
合成方法
The synthesis of 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using various methods. One of the most commonly used methods is the reaction of 2-methyl-3-furyl isothiocyanate with 1-naphthylmethylamine in the presence of triethylamine and acetonitrile. This reaction leads to the formation of the desired compound in good yields. Other methods include the reaction of 2-methyl-3-furyl isothiocyanate with 1-naphthylmethylhydrazine, or the reaction of 2-methyl-3-furyl isocyanate with 1-naphthylmethylthiosemicarbazide.
科学研究应用
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit significant anticancer activity, and it has been studied as a potential chemotherapeutic agent. It has also been studied for its potential in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain.
属性
产品名称 |
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C19H14N4OS |
分子量 |
346.4 g/mol |
IUPAC 名称 |
3-(2-methylfuran-3-yl)-6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4OS/c1-12-15(9-10-24-12)18-20-21-19-23(18)22-17(25-19)11-14-7-4-6-13-5-2-3-8-16(13)14/h2-10H,11H2,1H3 |
InChI 键 |
VGPRMUKLECRJES-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54 |
规范 SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



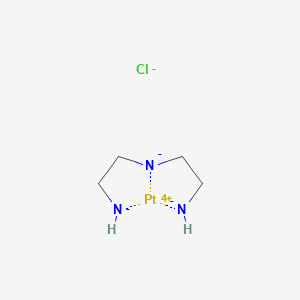


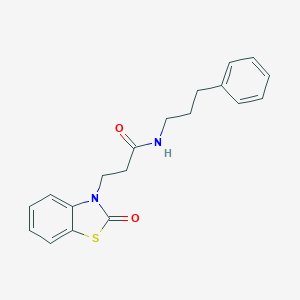


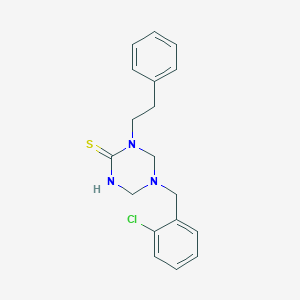
![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
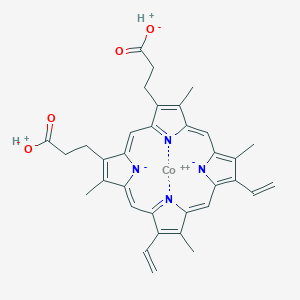
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
